O-Desethyl-O-propyl Methisosildenafil-d4
Description
Properties
Molecular Formula |
C₂₄H₃₀D₄N₆O₄S |
|---|---|
Molecular Weight |
506.65 |
Synonyms |
rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d4; |
Origin of Product |
United States |
Chemical Structure, Nomenclature, and Synthetic Precursors in Research
Precise Chemical Nomenclature and Isotopic Labeling of O-Desethyl-O-propyl Methisosildenafil-d4
The precise identification of this compound is established through its systematic chemical name and the specific placement of its isotopic labels. This nomenclature is critical for distinguishing it from its non-deuterated counterpart and other related sildenafil (B151) analogs. pharmaffiliates.com
| Property | Details |
| Chemical Name | This compound |
| Synonym | rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d4 pharmaffiliates.com |
| CAS Number | 2124278-11-9 pharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C₂₄H₃₀D₄N₆O₄S pharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 506.65 g/mol pharmaffiliates.compharmaffiliates.com |
| Unlabelled CAS | 1391053-82-9 pharmaffiliates.compharmaffiliates.com |
| Unlabelled Formula | C₂₄H₃₄N₆O₄S pharmaffiliates.comscbt.comaaronchem.com |
The systematic name, rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d4, precisely describes the molecule's architecture. pharmaffiliates.com The name can be deconstructed as follows:
Core Structure : The molecule is built on a "1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one" scaffold. This bicyclic heteroaromatic system is the foundational element.
Primary Substituent : A "5-[...]-phenyl" group is attached at the 5-position of the pyrazolopyrimidinone (B8486647) core.
Phenyl Substituents : The phenyl ring itself is substituted at two positions:
At the 2-position, there is a "propoxy" group (-O-CH₂CH₂CH₃). This replaces the ethoxy group found in sildenafil, hence the "O-Desethyl-O-propyl" designation in the common name.
At the 5-position, there is a "sulfonyl" bridge connected to a "3,5-Dimethyl-1-piperazinyl" ring. This dimethylpiperazine moiety is a key feature of methisosildenafil (B1666731) analogs. nih.gov
Stereochemistry and Isotopic Labeling : The prefix "rel" indicates the relative stereochemistry of the two methyl groups on the piperazine (B1678402) ring is (3R, 5S). The "-d4" suffix signifies that the compound contains four deuterium (B1214612) atoms, though their exact positions are not specified in the name alone. pharmaffiliates.com
This compound is categorized as a stable isotope-labeled internal standard. pharmaffiliates.com The incorporation of four deuterium atoms (-d4) is a critical feature for its application in quantitative analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS).
The utility of deuterated standards stems from several key properties:
Co-elution : The deuterated analog has nearly identical physicochemical properties to its non-deuterated counterpart (the analyte). This ensures that both compounds travel through the chromatography column at the same rate and elute at the same time.
Mass Differentiation : Despite co-eluting, the deuterated standard is easily distinguished from the analyte by a mass spectrometer due to its higher mass (an increase of approximately 4 Da). pharmaffiliates.compharmaffiliates.com
Improved Accuracy : During sample preparation and analysis, any loss of the analyte due to extraction inefficiency, matrix effects (ion suppression or enhancement), or instrument variability will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly accurate and precise quantification of the analyte. acs.org This is crucial for applications such as pharmacokinetic studies and the detection of undeclared pharmaceutical analogs in various products. nih.gov
Structural Elucidation and Chemical Relationship to Methisosildenafil Analogs
The structure of this compound is best understood by examining its core scaffold and comparing it to the well-known PDE5 inhibitor, sildenafil, and its derivatives.
The central structural motif of this compound class is the pyrazolo[4,3-d]pyrimidin-7-one system. nih.govnih.gov This bicyclic heterocyclic scaffold is a bioisosteric mimic of the purine (B94841) ring of cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netnih.gov PDE5 inhibitors function by competitively binding to the catalytic site of the phosphodiesterase type 5 (PDE5) enzyme, preventing the degradation of cGMP. wikipedia.orgnih.gov The pyrazolopyrimidinone core is designed to fit into the same binding pocket as cGMP, effectively blocking the enzyme's action. researchgate.net The development of numerous analogs has involved modifying substituents on this core to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
This compound belongs to a large family of PDE5 inhibitors. Its structural relationship to sildenafil and other analogs is defined by specific variations in the substituents attached to the core scaffold. pharmaffiliates.comwikipedia.org
The key differences lie in three positions: the group at the 2-position of the phenyl ring, the alkyl group at the 3-position of the pyrazole (B372694) ring, and the substituent on the distal nitrogen of the piperazine ring.
| Compound | Phenyl Ring Substituent (at C2) | Piperazine Ring Substituent |
| Sildenafil | Ethoxy (-OCH₂CH₃) mdpi.com | 4-Methyl mdpi.com |
| O-Desethyl-O-propyl Methisosildenafil | Propoxy (-OCH₂CH₂CH₃) pharmaffiliates.com | 3,5-Dimethyl pharmaffiliates.com |
| Vardenafil | Ethoxy (-OCH₂CH₃) nih.gov | 4-Ethyl nih.gov |
| Homosildenafil | Ethoxy (-OCH₂CH₃) core.ac.uk | 4-Ethyl core.ac.uk |
| Acetildenafil | Ethoxy (-OCH₂CH₃) core.ac.uk | N-Acetyl (replaces sulfonylpiperazine) core.ac.uk |
As the table illustrates, the "O-Desethyl-O-propyl" part of the name for the target compound refers to the replacement of sildenafil's ethoxy group with a propoxy group. The "Methisosildenafil" part refers to the presence of a 3,5-dimethylpiperazine moiety, in contrast to the 4-methylpiperazine found in sildenafil. pharmaffiliates.commdpi.com These modifications are introduced in research to explore how changes in size, lipophilicity, and stereochemistry in these regions affect binding affinity and selectivity for the PDE5 enzyme. nih.govacs.org
Conceptual Frameworks for Analog Synthesis in Research Contexts
The synthesis of pyrazolopyrimidinone-based PDE5 inhibitor analogs in a research setting generally follows a well-established multi-step sequence, allowing for diversification at key positions. nih.govmdpi.com While the specific route for this compound is proprietary, a conceptual framework can be inferred from published syntheses of sildenafil and its analogs. nih.govacs.orgresearchgate.net
A common synthetic strategy involves:
Formation of the Pyrazole Ring : The synthesis often begins with the construction of a substituted pyrazole-5-carboxylic acid. This is typically achieved by condensing a β-ketoester with hydrazine, followed by N-alkylation (e.g., methylation) of the pyrazole ring. mdpi.com
Annulation to form the Pyrimidinone Ring : The pyrazolecarboxylic acid is then converted to an amide and cyclized with a formyl equivalent or through other ring-closing strategies to form the pyrazolo[4,3-d]pyrimidin-7-one core.
Coupling with the Phenyl Moiety : In an alternative and often more efficient approach, a pre-formed pyrazolopyrimidinone core is coupled to a substituted benzene (B151609) derivative. A key intermediate is often 5-(2-alkoxy-phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. For the target compound, this would involve a 2-propoxyphenyl group. nih.gov
Functionalization of the Phenyl Ring : A crucial step is the introduction of the sulfonyl group. This is typically accomplished via a chlorosulfonation reaction on the phenyl ring using chlorosulfonic acid, often with a promoter like thionyl chloride to improve yield and purity. nih.govresearchgate.net This creates a reactive sulfonyl chloride intermediate.
Addition of the Piperazine Moiety : The final step involves the reaction of the sulfonyl chloride intermediate with the desired piperazine derivative. For O-Desethyl-O-propyl Methisosildenafil, this would be 2,6-dimethylpiperazine. This nucleophilic substitution reaction forms the final sulfonamide linkage and completes the synthesis of the analog. nih.govacs.org
This modular approach allows researchers to readily synthesize a library of analogs by varying the starting materials at each key stage—the alkyl group on the pyrazole, the alkoxy group on the phenyl ring, and the substitution pattern of the terminal piperazine ring—to systematically investigate structure-activity relationships. nih.govresearchgate.net
Synthetic Pathways for the O-Desethyl-O-propyl Moiety
The creation of the O-propyl group on the phenyl ring is a critical step in the synthesis of this molecule. The process starts with a precursor that has a phenolic hydroxyl group, such as O-Desethyl Sildenafil. caymanchem.comnih.gov This precursor is a known metabolite of sildenafil and serves as an ideal starting point for introducing new alkoxy groups. caymanchem.com
The most chemically direct and common method for this transformation is an O-alkylation reaction, specifically a variation of the Williamson ether synthesis. This reaction involves two main steps:
Deprotonation: The phenolic hydroxyl group of O-Desethyl Sildenafil is deprotonated using a suitable base. This removes the acidic proton and forms a negatively charged phenoxide ion.
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile, attacking an electrophilic propyl source, such as 1-bromopropane (B46711) or 1-iodopropane. The phenoxide displaces the halide, forming a stable ether bond and creating the propoxy group attached to the phenyl ring.
This well-established synthetic strategy allows for the specific and efficient placement of the propyl chain onto the core structure, transforming the O-Desethyl precursor into the desired O-propyl analog. The identification of "propoxyphenyl sildenafil" in adulterated products confirms that this modification, replacing the ethoxy with a propoxy group, is a known pathway for creating sildenafil analogs. nih.gov
Strategic Deuterium Incorporation in Analytical Reference Materials
The incorporation of deuterium to create this compound is a deliberate strategy to produce a high-quality internal standard for quantitative analytical testing. pharmaffiliates.com Stable isotope-labeled compounds are invaluable in techniques like liquid chromatography-mass spectrometry (LC-MS) for the accurate detection and quantification of undeclared sildenafil analogs in various samples, such as herbal dietary supplements. nih.govnih.gov
The key advantages of using a deuterated standard like this one are:
Mass Differentiation: The "-d4" label means the molecule has a mass that is 4 Daltons higher than its non-deuterated counterpart. pharmaffiliates.com This mass difference is easily resolved by a mass spectrometer, allowing the standard to be distinguished from the target analyte even if they are structurally identical otherwise.
Similar Physicochemical Properties: Deuterium substitution is a minimal structural change, so the labeled standard has virtually identical chemical properties, solubility, and chromatographic retention time to the non-labeled analyte. This ensures that both compounds behave similarly during sample preparation and analysis, which is crucial for correcting for analyte loss or variations in instrument response.
The four deuterium atoms are placed in chemically stable positions on the molecule that are not susceptible to hydrogen-deuterium exchange during analytical procedures. While the exact location is not always published, labeling is typically performed on alkyl chains or aromatic rings away from heteroatoms with exchangeable protons. This ensures the isotopic purity and stability of the standard, making it a reliable tool for regulatory laboratories and researchers monitoring for adulterated products. pharmaffiliates.com
Advanced Chromatographic and Spectrometric Methodologies for Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications
HPLC and UHPLC are the predominant analytical techniques for the analysis of sildenafil (B151) and its analogs, offering high resolution, sensitivity, and specificity. These methods are readily adaptable for the analysis of O-Desethyl-O-propyl Methisosildenafil-d4.
Stationary Phase Selection and Column Chemistry
The selection of an appropriate stationary phase is critical for achieving optimal separation of this compound from potential impurities and matrix components. Reversed-phase chromatography is the most common approach for sildenafil and its analogs.
C18 Columns: Octadecyl silane (C18) bonded to silica particles is a widely used stationary phase for the analysis of sildenafil-related compounds. thaiscience.info These columns offer excellent hydrophobic retention and are capable of separating a wide range of compounds based on their polarity. A variety of C18 columns from different manufacturers have been successfully employed, demonstrating the versatility of this stationary phase. thaiscience.info
Monolithic Silica Columns: These columns, characterized by a continuous rod of porous silica, can be operated at lower backpressures and higher flow rates, leading to faster analysis times without compromising separation efficiency.
Mixed-Mode Stationary Phases: Columns that combine reversed-phase and ion-exchange functionalities, such as Primesep 100, provide unique selectivity for polar and ionizable compounds like sildenafil and its analogs. sielc.com This can be particularly advantageous for complex sample matrices.
Calixarene Stationary Phases: Calixarene-based columns have also been explored for the separation of erectile dysfunction drugs, offering alternative selectivity based on the inclusion complex formation with the analytes.
The choice of stationary phase will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired resolution between the analyte and other components.
Table 1: Examples of Stationary Phases Used for the Analysis of Sildenafil and its Analogs
| Stationary Phase Chemistry | Column Type | Application | Reference |
| C18 | Reversed-Phase | Assay and impurity profiling of sildenafil citrate. | thaiscience.info |
| Primesep 100 | Mixed-Mode | Analysis of sildenafil in a simple mobile phase. | sielc.com |
| Monolithic Silica | Reversed-Phase | Rapid analysis of sildenafil. | |
| Calixarene | Specialty | Separation of erectile dysfunction drugs. |
Optimization of Mobile Phase Gradients
The composition and gradient of the mobile phase play a crucial role in controlling the retention and elution of this compound. A typical mobile phase for reversed-phase HPLC consists of an aqueous component (often with a buffer) and an organic modifier.
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. The ratio of the organic modifier to the aqueous phase determines the elution strength of the mobile phase.
Aqueous Phase and pH Control: The aqueous phase often contains a buffer to control the pH and improve peak shape, especially for ionizable compounds. Ammonium acetate and triethylamine are frequently used buffers. thaiscience.info The pH of the mobile phase can significantly impact the retention of sildenafil analogs due to their basic nature.
Gradient Elution: Gradient elution, where the proportion of the organic modifier is increased during the chromatographic run, is often employed for the analysis of samples containing compounds with a wide range of polarities. This allows for the efficient elution of both less retained and more retained components within a reasonable timeframe. For instance, a gradient of acetonitrile in an ammonium acetate buffer has been used for the separation of sildenafil and its analogs. nih.gov
Optimization of the mobile phase gradient involves systematically adjusting the initial and final organic modifier concentrations, the gradient slope, and the pH of the aqueous phase to achieve the desired separation.
Table 2: Exemplary Mobile Phase Compositions for HPLC Analysis of Sildenafil Analogs
| Organic Modifier | Aqueous Component | pH | Elution Mode | Reference |
| Acetonitrile | 0.2 M Ammonium Acetate Buffer | 7.0 | Isocratic | thaiscience.info |
| Methanol & Acetonitrile | 200mM Ammonium Acetate | Not specified | Gradient | nih.gov |
| Acetonitrile | Water with Triethylamine | 3.0 | Isocratic | sigmaaldrich.com |
Retention Time Prediction and Reproducibility
Reproducibility of the retention time is a critical parameter in method validation, ensuring the reliability of the analytical method. Factors affecting reproducibility include:
System Stability: Consistent performance of the HPLC/UHPLC system, including the pump, injector, and column oven, is essential.
Mobile Phase Preparation: Accurate and consistent preparation of the mobile phase, including the buffer concentration and pH, is crucial.
Column Equilibration: Proper equilibration of the column with the mobile phase before each injection is necessary to ensure stable retention times.
Temperature Control: Maintaining a constant column temperature minimizes variations in retention times.
Validation studies for HPLC methods for sildenafil and its analogs have demonstrated excellent reproducibility, with low relative standard deviations (RSD) for retention times. For instance, a validated HPLC method for sildenafil citrate showed a retention time of approximately 5 minutes with high precision. thaiscience.info The United States Pharmacopeia (USP) monograph for sildenafil citrate specifies system suitability requirements, including reproducibility, to ensure the quality of the analysis. sigmaaldrich.com
Gas Chromatography (GC) Coupled Techniques
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a powerful alternative for the analysis of sildenafil analogs. However, due to the relatively low volatility and thermal lability of these compounds, specific strategies are required.
Derivatization Strategies for Volatility Enhancement
Derivatization is a key step in preparing sildenafil and its analogs for GC analysis. This chemical modification process converts the analytes into more volatile and thermally stable derivatives.
Silylation: This is the most common derivatization technique for compounds with active hydrogens, such as those found in sildenafil analogs. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are used to replace active hydrogens with trimethylsilyl (TMS) groups. nih.gov This process significantly increases the volatility of the analytes, making them amenable to GC separation. The formation of trimethylsilyl derivatives has been successfully applied to the analysis of sildenafil and its metabolites in biological samples. unicatt.it
The derivatization reaction conditions, including the reagent, solvent, temperature, and time, must be optimized to ensure complete and reproducible derivatization.
Column Selection and Temperature Programming
The choice of the GC column and the temperature program are critical for the successful separation of the derivatized analytes.
Column Selection: Fused silica capillary columns are predominantly used. Non-polar or mid-polar stationary phases, such as those based on 5% phenyl-methylpolysiloxane (e.g., DB-5ms), are often suitable for the separation of the silylated derivatives of sildenafil analogs. ekb.eg The selection of the column is based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes. sigmaaldrich.com Column dimensions, including length, internal diameter, and film thickness, also influence the separation efficiency and analysis time. phenomenex.com
Temperature Programming: A temperature program, which involves a gradual increase in the column temperature during the analysis, is essential for separating compounds with a range of boiling points. chromatographytoday.com A typical temperature program starts at a lower initial temperature to separate the more volatile components, followed by a ramp to a higher final temperature to elute the less volatile derivatized analytes. alwsci.com For example, a GC-MS method for a counterfeit sildenafil product used a multi-step temperature program starting at 40°C and ramping up to 280°C. ekb.eg The optimization of the temperature program, including the initial temperature, ramp rates, and hold times, is crucial for achieving good resolution and peak shape. chromatographyonline.com
Mass Spectrometry (MS) for Comprehensive Characterization
Mass spectrometry is an indispensable tool for the analysis of this compound, providing sensitive and specific data regarding its molecular weight, elemental composition, and structure. The deuterated nature of this compound makes it an ideal internal standard for quantitative studies of its non-deuterated analogue, O-Desethyl-O-propyl Methisosildenafil (B1666731), a known sildenafil analogue.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The choice of ionization technique is paramount for successfully converting the analyte into gas-phase ions with minimal degradation. For sildenafil analogues like this compound, soft ionization methods are preferred.
Electrospray Ionization (ESI): This is the most common and effective ionization technique for polar and semi-polar compounds such as sildenafil and its derivatives. metwarebio.com ESI is highly compatible with liquid chromatography (LC) and generates intact protonated molecules, typically [M+H]⁺, with high efficiency and minimal fragmentation. metwarebio.com In positive ESI mode, a solution of the analyte is sprayed through a charged capillary, creating charged droplets that shrink through solvent evaporation, eventually leading to the formation of gas-phase analyte ions. metwarebio.com This technique is well-suited for the analysis of large biomolecules and polar pharmaceuticals. metwarebio.comyoutube.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative technique that is effective for less polar and more volatile compounds that may not ionize well by ESI. youtube.com In APCI, the sample is vaporized in a heated nebulizer, and a corona discharge creates reactant gas ions from the mobile phase. metwarebio.comyoutube.com These reactant ions then transfer a proton to the analyte molecules through a chemical ionization process. metwarebio.com While ESI is generally the primary choice for sildenafil analogues, APCI can be a viable option, particularly if the chromatographic conditions are less amenable to ESI. youtube.com
| Ionization Technique | Principle | Applicability to this compound |
| Electrospray Ionization (ESI) | Creates ions from solution by spraying a charged liquid and evaporating the solvent. | Highly suitable due to the polar nature of the molecule; generates strong [M+H]⁺ signals. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionizes the analyte in the gas phase via proton transfer from reagent gas ions. | Suitable for less polar compounds; can be used as a complementary technique. |
Tandem Mass Spectrometry (MS/MS, QqQ) for Confirmation and Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique used for both structural confirmation and highly sensitive quantification. In a triple quadrupole (QqQ) instrument, the first quadrupole (Q1) selects the precursor ion (e.g., the [M+H]⁺ ion of this compound). This selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The resulting product ions are then scanned in the third quadrupole (Q3).
This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification in complex matrices like plasma. nih.gov By monitoring a specific precursor-to-product ion transition, chemical noise is significantly reduced, leading to excellent sensitivity and specificity. nih.govresearchgate.net this compound is an ideal internal standard for quantifying its non-deuterated counterpart because it co-elutes chromatographically and has nearly identical ionization efficiency, but its precursor and product ions are shifted by 4 mass units, allowing for simultaneous and distinct detection. researchgate.net
High-Resolution Mass Spectrometry (HRMS, Q-TOF, Orbitrap) for Exact Mass and Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors below 5 ppm. nih.govnih.gov This capability allows for the unambiguous determination of a compound's elemental composition. Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are frequently used for this purpose. nih.govthermofisher.com
For this compound, HRMS can confirm its identity by matching the measured exact mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass. nih.govfao.org This is crucial for characterizing reference standards and identifying unknown sildenafil analogues in adulterated supplements. nih.govnih.gov The high resolving power of instruments like the Orbitrap also helps to separate the analyte signal from isobaric interferences, further increasing confidence in the identification. thermofisher.com
| Parameter | Value |
| Molecular Formula | C₂₄H₃₀D₄N₆O₄S |
| Monoisotopic Mass | 506.2594 |
| Calculated Exact Mass of [M+H]⁺ | 507.2672 |
Characteristic Fragmentation Patterns and Diagnostic Ions
The fragmentation pattern of a molecule in MS/MS provides a structural fingerprint. For sildenafil analogues, fragmentation typically occurs at the piperazine (B1678402) ring and the bonds connecting the pyrazolopyrimidinone (B8486647) core to the substituted phenyl ring.
By analogy with sildenafil and its derivatives, the main fragmentation pathways for this compound would involve:
Cleavage of the sulfonylpiperazine moiety: This is a common fragmentation point, leading to a characteristic product ion corresponding to the protonated dimethylpiperazine group.
Loss of the propyl group: Fragmentation can occur at the propyl chains attached to the pyrazole (B372694) ring and the phenyl ether.
Cleavage around the pyrazolopyrimidinone core: The core structure can also fragment, yielding diagnostic ions that confirm the central scaffold of the molecule.
The specific masses of these fragments, which would be 4 Da heavier than their non-deuterated counterparts if the deuterium (B1214612) labels are on the piperazine ring, are used in MRM methods for confirmation and quantification. nih.gov The analysis of these patterns in high-resolution MS/MS spectra is essential for differentiating between isomeric sildenafil analogues. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise three-dimensional structure of a molecule. It is used to confirm the identity and purity of chemical standards like this compound.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Two-Dimensional NMR (COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound. By providing correlations between different nuclei, 2D NMR experiments allow for the complete assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of the molecule's connectivity.
Correlation SpectroscopY (COSY) is utilized to identify protons that are coupled to each other, typically through two or three bonds. In the analysis of this compound, COSY spectra would reveal correlations between adjacent protons in the propyl group, the dimethylpiperazine ring, and the aromatic systems. For instance, the methylene protons of the O-propyl group would show cross-peaks with the adjacent methyl protons.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the correlation between protons and their directly attached carbon atoms. This technique is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, each protonated carbon atom would exhibit a cross-peak with its corresponding proton(s), allowing for the precise assignment of the carbon signals in the propyl, dimethylpiperazine, and aromatic moieties.
While specific spectral data for this compound is not publicly available, the following table illustrates the type of data obtained from 2D NMR analysis of a similar sildenafil analog.
Interactive Data Table: Illustrative 2D NMR Data for a Sildenafil Analog
| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Aromatic Protons | With other aromatic protons | Corresponding aromatic carbons | Carbons in the pyrazolopyrimidine core, sulfonyl group |
| Propyl CH₂ | Propyl CH₃ | Propyl CH₂ carbon | Pyrazole ring carbon, other propyl carbons |
| Propyl CH₃ | Propyl CH₂ | Propyl CH₃ carbon | Propyl CH₂ carbon |
| Piperazine CH | Other piperazine protons | Piperazine CH carbon | Other piperazine carbons, sulfonyl group carbon |
| Piperazine CH₃ | Piperazine CH | Piperazine CH₃ carbon | Piperazine CH carbon |
Ultraviolet (UV) and Infrared (IR) Spectroscopic Methodologies
UV and IR spectroscopy provide valuable information about the electronic structure and functional groups present in this compound.
The UV-Vis spectrum of sildenafil and its analogs is characterized by strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the aromatic and heteroaromatic ring systems. The chromophore of this compound is the pyrazolopyrimidinone core fused with the substituted phenyl ring. Sildenafil itself typically exhibits two main absorption maxima around 228 nm and 292 nm bepls.com. The substitution of the ethoxy group with a propoxy group in O-Desethyl-O-propyl Methisosildenafil is not expected to cause a significant shift in these absorption maxima, as the electronic nature of the chromophore remains largely unchanged. The UV spectrum serves as a key signature for identifying the general class of the compound.
Interactive Data Table: Typical UV Absorption Maxima for Sildenafil Analogs
| Compound Class | λmax 1 (nm) | λmax 2 (nm) |
| Sildenafil Analogs | ~228-230 | ~290-295 |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key vibrational frequencies for sildenafil and its analogs include:
N-H stretching: A band around 3300-3400 cm⁻¹ corresponding to the N-H group in the pyrazolopyrimidinone ring.
C=O stretching: A strong absorption band around 1690-1710 cm⁻¹ due to the carbonyl group in the lactam ring researchgate.net.
C=C and C=N stretching: Aromatic and heteroaromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
S=O stretching: Two characteristic bands for the sulfonyl group (SO₂), an asymmetric stretching band around 1350 cm⁻¹ and a symmetric stretching band around 1170 cm⁻¹ researchgate.netresearchgate.net.
C-O-C stretching: Ether linkage vibrations, typically in the 1250-1000 cm⁻¹ region.
The presence of deuterium in the d4-methyl group would result in a C-D stretching vibration at a lower frequency (around 2100-2200 cm⁻¹) compared to a C-H stretch (around 2800-3000 cm⁻¹), which could be a distinguishing feature in the IR spectrum if not obscured by other signals.
Interactive Data Table: Characteristic IR Absorption Bands for Sildenafil Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3300 - 3400 |
| Carbonyl (C=O) | Stretching | 1690 - 1710 |
| Aromatic Rings (C=C) | Stretching | 1400 - 1600 |
| Sulfonyl (S=O) | Asymmetric Stretching | ~1350 |
| Sulfonyl (S=O) | Symmetric Stretching | ~1170 |
| Ether (C-O-C) | Stretching | 1000 - 1250 |
Development and Application of Comprehensive Spectral Libraries for Illicit Analogs
The proliferation of illicit sildenafil analogs necessitates the creation and maintenance of comprehensive spectral libraries for rapid and accurate identification. These libraries, particularly mass spectral and NMR databases, are critical tools for forensic and analytical laboratories.
The development of these libraries involves the synthesis and purification of known and potential sildenafil analogs, including deuterated versions like this compound. High-quality analytical data, including mass spectra, NMR spectra (¹H, ¹³C, and 2D), UV-Vis spectra, and IR spectra, are then recorded under standardized conditions.
These spectral libraries are integrated into analytical software, allowing for automated comparison of the spectral data from an unknown sample with the library entries. A high match score provides a strong indication of the identity of the unknown compound. The inclusion of deuterated standards is particularly important for quantitative analysis using techniques like mass spectrometry, where they serve as internal standards.
Several initiatives and commercial entities are dedicated to compiling and updating spectral databases for designer drugs and novel psychoactive substances, which often include sildenafil analogs forensicmag.combgu.ac.ilwiley.com. These databases are crucial for law enforcement and regulatory agencies to keep pace with the evolving landscape of illicit drug manufacturing.
Applications in Forensic Toxicology and Regulatory Analytical Science
Detection and Identification of O-Desethyl-O-propyl Methisosildenafil-d4 as an Internal Standard in Adulterated Products
The primary application of this compound is its use as an internal standard (IS) in analytical chemistry, particularly in methods utilizing mass spectrometry. pharmaffiliates.com An internal standard is a known quantity of a substance added to an unknown sample to facilitate the accurate quantification of a different analyte. Ideally, the IS is structurally and chemically similar to the analyte of interest but can be distinguished by the analytical instrument, typically due to a difference in mass.
As a deuterated compound, this compound contains four deuterium (B1214612) (d4) atoms, which increases its molecular weight compared to its non-deuterated counterpart without significantly altering its chemical behavior during sample extraction and analysis. pharmaffiliates.com This property is ideal for isotope dilution mass spectrometry, a powerful technique for quantification.
In the analysis of adulterated products, which often contain unapproved analogs of sildenafil (B151), tadalafil (B1681874), or vardenafil, this compound serves as a reliable benchmark. nih.govoup.com When added to a sample extract, it experiences similar losses during sample preparation and variations in instrument response as the target PDE5 inhibitor analogs. By comparing the instrument's response of the target analyte to that of the known concentration of the internal standard, analysts can achieve highly accurate and precise quantification, even in complex matrices like herbal supplements or food products. nih.govuts.edu.au High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique employed for this purpose, offering both the separation needed to handle complex mixtures and the detection sensitivity to identify trace amounts of adulterants. sci-hub.ru
Quantification Strategies for Illicit PDE5-I Analogs in Various Matrices
The quantification of illicit PDE5 inhibitor analogs requires robust and validated analytical methods capable of handling diverse and complex sample matrices. These matrices can range from solid dosage forms like tablets and capsules to liquids, instant coffee premixes, and honey-based products. nih.govresearchgate.net The use of a suitable internal standard, such as this compound, is a cornerstone of effective quantification strategies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high selectivity and sensitivity. nih.gov It allows for the monitoring of specific precursor-to-product ion transitions for both the target analyte and the internal standard, minimizing interferences from the matrix. nih.gov For example, a study on instant coffee premixes utilized LC-high-resolution mass spectrometry (LC-HRMS) to screen for and quantify 23 different PDE5 inhibitors, demonstrating the method's effectiveness in a challenging food matrix. researchgate.net
Another common technique is high-performance liquid chromatography with ultraviolet (HPLC-UV) or diode array detection (HPLC-DAD). oup.comoup.com While generally less sensitive and selective than MS-based methods, HPLC-DAD can be a cost-effective approach for quantitative analysis when reference standards for the target analogs are available. nih.gov The choice of method often depends on the specific requirements of the analysis, the complexity of the matrix, and the availability of instrumentation. Regardless of the technique, the fundamental strategy involves creating a calibration curve using standards of the target analyte and adding a fixed concentration of the internal standard to all standards and samples to correct for variations.
Method Validation Parameters in Forensic Analysis
To ensure that analytical results are reliable and legally defensible, methods used in forensic toxicology must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters are outlined by regulatory bodies and scientific organizations.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method.
LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.
LOQ : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for reporting the concentration of adulterants found in products.
Methods developed for the analysis of PDE5 inhibitors report a wide range of LOD and LOQ values, which are dependent on the analytical technique and the sample matrix. For instance, an HPLC-UV method for sildenafil reported an LOD of 0.7 µg/mL and an LOQ of 2.2 µg/mL. researchgate.net In contrast, a more sensitive LC-HRMS method for analyzing 93 PDE5 inhibitors in food and dietary supplements achieved LODs between 0.03–0.5 µg/mL and LOQs between 0.08–1.6 µg/mL. researchgate.net
Table 1: Example LOD and LOQ Values for PDE5 Inhibitor Analysis
| Analytical Method | Analyte(s) | LOD | LOQ | Source |
|---|---|---|---|---|
| HPLC-UV | Sildenafil | 0.7 µg/mL | 2.2 µg/mL | researchgate.net |
| HPTLC | Sildenafil | 0.1157 mg/mL | 0.3821 mg/mL | nih.gov |
| LC-HRMS | 93 PDE5 Inhibitors | 0.03–0.5 µg/mL | 0.08–1.6 µg/mL | researchgate.net |
| LC-HRMS | 23 PDE5 Inhibitors in Coffee | <70 ng/mL | 80 ng/mL | researchgate.net |
Selectivity and Specificity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as impurities, degradation products, or matrix components. In the context of PDE5 inhibitor analysis, methods must be able to distinguish between different approved drugs (sildenafil, tadalafil, vardenafil) and their numerous illicit analogs. Chromatographic separation, achieved through techniques like HPLC and HPTLC, is fundamental to ensuring specificity. nih.govnih.gov
Matrix effects are a significant challenge, especially when using mass spectrometry. Components of the sample matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and resulting in inaccurate quantification. The use of a co-eluting, isotopically labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the standard is affected in the same way as the analyte. Other strategies to mitigate matrix effects include optimizing sample extraction procedures, diluting the sample, and refining chromatographic separation to separate the analyte from interfering matrix components. uts.edu.auresearchgate.net One study successfully minimized matrix effects to within -5.2% to +8.7% through a combination of these strategies. researchgate.net
Accuracy is the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. For PDE5 inhibitor analysis, accuracy values typically ranging from 80% to 120% are considered acceptable. uts.edu.auresearchgate.net
Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Forensic methods require high precision, with %RSD values generally needing to be below 15%. researchgate.net
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Example Accuracy and Precision Data for PDE5 Inhibitor Analysis
| Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Source |
|---|---|---|---|---|
| LC-HRMS | Capsules/Tablets | 79.0%–124.7% | <14.9% | researchgate.net |
| LC-HRMS | Instant Coffee | 88.1%–119.3% | 0.4%–9.1% | researchgate.net |
| RP-HPLC-MS/MS | Dietary Supplements | Not Specified | <15% | nih.gov |
Challenges in Forensic Analysis of Emerging PDE5-I Analogs
Forensic laboratories face a continuous challenge in keeping pace with the emergence of new, unapproved PDE5 inhibitor analogs. nih.gov Clandestine manufacturers constantly modify the chemical structures of approved drugs to circumvent detection by existing analytical methods. nih.gov
Key challenges include:
Structural Diversity : The number of identified sildenafil and tadalafil analogs is constantly growing, making it difficult to develop targeted methods that can detect all potential adulterants.
Lack of Reference Materials : For newly identified analogs, certified reference materials and internal standards are often unavailable, complicating their definitive identification and quantification.
Unknown Pharmacological Profiles : The efficacy and toxicity of these new analogs are unknown, posing a significant risk to consumers. nih.gov
Need for Broad-Based Screening : The limitations of targeted analysis have led to the development of broader screening methods. Bioassays that detect the inhibition of the PDE5 enzyme activity can identify adulterants without prior knowledge of their specific chemical structure, serving as a valuable screening tool. researchgate.net These screening hits can then be further investigated using high-resolution mass spectrometry to elucidate the unknown structure.
The dynamic nature of this field necessitates a multi-faceted approach, combining targeted quantification, non-targeted screening, and bioactivity assays to effectively combat the distribution of these dangerous adulterated products. uts.edu.auresearchgate.net
Contribution to Public Health and Regulatory Monitoring
The illegal adulteration of herbal supplements and other products with undeclared synthetic phosphodiesterase-5 (PDE-5) inhibitors, such as sildenafil and its analogues, poses a significant risk to public health. researchgate.netmdpi.com Consumers may be unknowingly exposed to potent pharmaceutical ingredients, which can lead to serious adverse health events, especially in individuals with contraindications to these substances. nih.gov The accurate detection and quantification of these undeclared compounds are therefore crucial for regulatory monitoring and public safety.
The chemical compound This compound serves as a critical analytical tool in this context. As a deuterated internal standard, it is essential for the development and validation of robust analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used by forensic and regulatory laboratories. faa.govnih.gov
The primary application of this compound is in quantitative analysis, where it is added to samples in a known concentration at an early stage of the analytical process. Because it is chemically almost identical to its non-deuterated counterpart, Methisosildenafil (B1666731), it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass (resulting from the four deuterium atoms), it can be distinguished by the mass spectrometer. This allows for the correction of any variations in the analytical procedure, such as incomplete extraction or matrix effects, thereby ensuring the accuracy and precision of the quantification of the target analyte. nih.gov
The use of deuterated internal standards like this compound is a hallmark of high-quality forensic and regulatory analytical science. It enables laboratories to:
Reliably identify and quantify undeclared sildenafil analogues in a wide range of products, from dietary supplements to so-called "herbal" remedies. nih.govnih.gov
Provide legally defensible data for regulatory actions, such as product recalls and prosecutions of manufacturers and distributors of adulterated products. nih.gov
Contribute to a better understanding of the prevalence and nature of the adulteration problem , which informs public health advisories and regulatory strategies. mdpi.comnih.gov
The development of analytical methods capable of detecting a wide array of sildenafil analogues is an ongoing challenge due to the constant emergence of new, structurally modified compounds designed to evade detection. mdpi.com The availability of specific deuterated internal standards for these new analogues, such as this compound for Methisosildenafil, is vital for keeping pace with this evolving threat to public health.
Detailed Research Findings
Research in the field of forensic toxicology and regulatory analysis has consistently demonstrated the necessity of advanced analytical techniques for the detection of undeclared PDE-5 inhibitors. Studies have shown that a significant percentage of sexual enhancement supplements marketed as "all-natural" are adulterated with sildenafil or its analogues. mdpi.comnih.gov
For instance, a study of 158 sexual enhancement supplements found that 13.9% contained undeclared sildenafil, tadalafil, or vardenafil. mdpi.com Another study screening 26 herbal products found that 15 tested positive for ED drug or drug analogue adulterants. nih.gov The concentrations of these adulterants can vary widely and often exceed the approved therapeutic doses, posing a serious health risk to consumers. nih.gov
The analytical method of choice for this type of analysis is typically LC-MS/MS, which offers high sensitivity and selectivity. faa.govcapes.gov.br The validation of these methods, in accordance with international guidelines, is crucial to ensure the reliability of the results. A key component of this validation is the use of an appropriate internal standard. While specific validation data for this compound is not publicly available, the following table provides a representative example of the performance characteristics of an LC-MS/MS method for the analysis of sildenafil analogues, which would be similar for a method using this compound.
Table 1: Representative Validation Parameters for LC-MS/MS Analysis of Sildenafil Analogues
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument's response over a specific range. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be accurately and precisely measured. |
| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value, often expressed as the percentage of the known amount of analyte recovered. |
| Precision (% RSD) | < 15% | The degree of agreement among repeated measurements, expressed as the relative standard deviation. |
The data in Table 1 illustrates the high level of performance that can be achieved with a properly validated LC-MS/MS method employing a deuterated internal standard like this compound. This level of accuracy and precision is essential for regulatory bodies to make informed decisions to protect public health.
Emerging Research Frontiers and Future Directions
Development of Next-Generation Analytical Platforms
The fight against illicit PDE5-I analogs necessitates the development of analytical platforms that are not only sensitive and specific but also rapid and adaptable. Traditional methods, while effective for known compounds, are often insufficient for identifying the constantly emerging, structurally diverse analogs. nih.gov Next-generation platforms are moving beyond simple detection to provide comprehensive structural information for previously uncharacterized molecules.
Advanced liquid chromatography-mass spectrometry (LC-MS) techniques, particularly those coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) like ion trap–time of flight (IT–TOF), form the cornerstone of modern screening programs. nih.govnih.gov These methods allow for the detection of a wide array of compounds in complex matrices, such as dietary supplements and herbal products. nih.govnih.gov The use of stable isotope-labeled internal standards, such as O-Desethyl-O-propyl Methisosildenafil-d4, is paramount in quantitative LC-MS analysis to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. pharmaffiliates.com
Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) are emerging as powerful, portable, and rapid screening tools. azom.comdntb.gov.ua SERS can provide a unique "fingerprint" spectrum for analytes at very low levels, offering a low-cost, on-site method for the initial surveying of suspect products before they are sent for more detailed laboratory confirmation. azom.com The development of extensive spectral libraries is crucial for the successful implementation of these screening technologies. nih.govazom.com
| Analytical Platform | Primary Application | Key Advantages | Reference |
|---|---|---|---|
| HPLC-UV | Quantitative analysis of known analytes | Simple, robust, good for quantification when standards are available | nih.govresearchgate.net |
| LC-MS/MS | Targeted screening and quantification of multiple known analogs | High sensitivity and selectivity, suitable for complex matrices | nih.govnih.govnih.gov |
| LC-HRMS (e.g., IT-TOF) | Non-targeted screening and structure elucidation of unknown analogs | Provides accurate mass data for determining elemental composition | nih.govnih.gov |
| NMR Spectroscopy | Definitive structure elucidation of novel compounds | Provides detailed information on molecular structure | nih.govnih.govnih.gov |
| SERS | Rapid, portable, in-field screening | High sensitivity, minimal sample preparation, low cost | azom.comdntb.gov.ua |
Integration of Advanced Data Processing and Chemometric Tools
The vast and complex datasets generated by modern analytical instruments, especially HRMS, require sophisticated data processing tools for effective interpretation. Chemometrics, the application of statistical and mathematical methods to chemical data, is becoming indispensable. researchgate.net Techniques such as Design of Experiments (DoE) are used to optimize analytical methods, like hydrophilic interaction liquid chromatography (HILIC), ensuring robust and reliable separations. researchgate.net
For data analysis, supervised chemometric procedures like partial least squares-discriminant analysis (PLS-DA) and soft independent modeling of class analogy (SIMCA) can be used to classify samples, for instance, distinguishing between authentic and adulterated dietary supplements. nih.gov These statistical tools can sift through complex chromatograms and spectra to find patterns indicative of adulteration that might be missed by manual inspection. nih.gov The scheduled multiple reaction monitoring (s-MRM) algorithm is another advanced tool used in LC-MS/MS to enhance the quality of chromatograms and improve sensitivity when analyzing a large number of illicit compounds simultaneously. nih.gov The integration of these data processing tools allows laboratories to more efficiently and accurately identify both known and unexpected PDE5-I analogs from the large volumes of data produced.
Predictive Modeling for Novel PDE5-I Analog Structures
A proactive approach to combating the spread of new PDE5-I analogs involves the use of predictive computational models. nih.gov These in silico methods aim to predict the chemical structures and biological activities of potential new analogs before they are even synthesized and appear on the market. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling are employed to build predictive models based on the chemical structures and known activities of existing PDE5 inhibitors. nih.govmdpi.com For example, the multivariate image analysis applied to QSAR (MIA-QSAR) approach has been used to model and predict novel compounds derived from the structures of sildenafil (B151), vardenafil, and tadalafil (B1681874). nih.gov
Molecular dynamics (MD) simulations provide further insight by modeling the interaction between a potential inhibitor and the PDE5 enzyme's active site at an atomic level. researchgate.netnih.gov These simulations can help understand the structural and dynamic behaviors of potential new drugs, assessing their binding affinity and selectivity against off-targets like PDE6 and PDE11, which is crucial for predicting potential side effects. researchgate.net By combining virtual screening of large chemical databases with molecular docking and MD simulations, researchers can identify promising new scaffolds and predict modifications that could lead to potent new PDE5 inhibitors. mdpi.comresearchgate.net This predictive power enables analytical laboratories to anticipate future threats and preemptively develop detection methods.
| Modeling Technique | Purpose | Underlying Principle | Reference |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity of new compounds | Correlates chemical structure with activity using statistical models | nih.govmdpi.com |
| Molecular Docking | Predicting the binding mode and affinity of a molecule to a target protein | Simulates the interaction between a ligand and a protein's active site | mdpi.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of a ligand-protein complex | Simulates the physical movements of atoms and molecules over time | researchgate.netnih.gov |
| Pharmacophore Modeling | Identifying essential structural features for biological activity | Defines the 3D arrangement of features necessary for binding | researchgate.net |
International Harmonization of Analytical Standards and Data Sharing Protocols
The global nature of the counterfeit drug market necessitates a coordinated international response. unodc.org A key component of this response is the harmonization of analytical standards and data-sharing protocols. fda.gov Organizations like the International Council for Harmonisation (ICH) work to align the technical requirements for drug registration, which promotes efficiency and ensures that medicines are developed to the same high standards of safety and quality globally. fda.gov For forensic and control laboratories, guidelines from bodies like the United Nations Office on Drugs and Crime (UNODC) promote good laboratory practices and the use of validated, internationally acceptable analytical methods. unodc.orgunodc.org
The availability and use of certified reference materials and stable isotope-labeled standards, like this compound, are fundamental to this harmonization. pharmaffiliates.com These standards ensure that analytical results are accurate, reliable, and comparable across different laboratories and jurisdictions. unodc.org Furthermore, the development of robust data-sharing protocols and global databases, such as the WHO's Global Surveillance and Monitoring System, is critical. aalto.fi These systems allow national regulatory authorities to quickly share information and cross-reference reports on falsified products, enabling a more rapid and coordinated global response to newly identified threats. aalto.fixequalto.com
Elucidating Structure-Activity Relationships through Advanced Analytical Methods
Understanding the relationship between the chemical structure of a PDE5-I analog and its biological activity (Structure-Activity Relationship, SAR) is crucial for assessing its potential effects and for guiding the development of predictive models. researchgate.net Advanced analytical methods are the primary tools for this elucidation. When a new, suspected analog is detected, techniques like high-resolution mass spectrometry (HRMS) and, most definitively, Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine its precise molecular structure. nih.govnih.govnih.gov
Studies have identified numerous sildenafil analogs with specific structural modifications, such as the replacement of the N-methylpiperazine group with an N-ethylpiperazine (homosildenafil) or an N-hydroxylethylpiperazine (hydroxyhomosildenafil), or the substitution of the sulfonyl group with an acetyl group. nih.govcore.ac.uk By precisely identifying these structural changes and correlating them with in vitro or in silico activity data, a detailed SAR map can be constructed. mdpi.com This knowledge reveals which parts of the molecule are essential for binding to the PDE5 enzyme and how modifications affect potency and selectivity. nih.govresearchgate.net This information is invaluable, as it not only helps in the risk assessment of new analogs but also feeds back into the refinement of predictive models (as discussed in 6.3) to better forecast the properties of future designer drugs. nih.gov
Q & A
Basic Research Questions
Q. How is O-Desethyl-O-Propyl Methisosildenafil-d4 structurally characterized, and what analytical techniques are recommended for its identification?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For isotopic verification (due to the -d4 label), mass fragmentation patterns should be compared with non-deuterated analogs. Chromatographic purity can be assessed via HPLC with UV/Vis or tandem mass spectrometry (LC-MS/MS), adhering to AOAC SMPR guidelines for phosphodiesterase inhibitors .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications (e.g., H302 for oral toxicity). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of accidental exposure, immediate decontamination (e.g., flushing eyes with water for 15 minutes) and medical consultation are critical. Store in a cool, dry environment away from incompatible reagents .
Q. What are the solubility and stability properties of this compound under varying experimental conditions?
- Methodological Answer : Solubility should be tested in common solvents (e.g., DMSO, methanol) using gravimetric or spectrophotometric methods. Stability studies require accelerated degradation testing under acidic/alkaline conditions, UV exposure, and thermal stress (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS to identify hydrolytic or oxidative pathways .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Validate methods per ICH Q2(R1) guidelines. Assess linearity (5–100 ng/mL range), precision (intra-day/inter-day CV <15%), accuracy (spiked recovery 85–115%), and matrix effects (e.g., plasma vs. urine). Use deuterated internal standards (e.g., Methisosildenafil-d4) to correct for ionization variability in LC-MS/MS .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the phosphodiesterase (PDE) inhibition kinetics of this compound?
- Methodological Answer : Use recombinant PDE isoforms (e.g., PDE5A1) in enzyme activity assays with fluorescent substrates (e.g., cAMP/cGMP analogs). Vary inhibitor concentrations (0.1–100 µM) and measure IC₅₀ values via nonlinear regression. Include positive controls (e.g., sildenafil) and negative controls (DMSO vehicle). Statistical analysis should account for batch-to-batch enzyme variability using mixed-effects models .
Q. How can researchers address discrepancies in reported PDE inhibition data across studies involving this compound?
- Methodological Answer : Investigate potential method biases, such as differences in assay pH, temperature, or substrate concentrations. Perform meta-analysis with standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. Replicate conflicting experiments under harmonized conditions, and report detailed protocols (e.g., AOAC SMPR 2014.011) to enhance cross-study comparability .
Q. What strategies optimize the synthetic yield of this compound in deuterated form?
- Methodological Answer : Optimize deuteration using acidic conditions (e.g., KHSO₄/Bu₄NBF₄) to enhance proton exchange efficiency. Monitor reaction progress via in-situ NMR or FTIR. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm deuterium incorporation (>98%) via isotopic ratio mass spectrometry .
Q. How can reproducibility challenges in pharmacokinetic studies of this compound be mitigated?
- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats, n ≥ 6/group) and dosing regimens (oral vs. intravenous). Use crossover designs to control inter-individual variability. Publish raw pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) with measurement uncertainty intervals. Share protocols on repositories like Protocols.io to enable replication .
Q. What ethical considerations are critical when publishing research on this compound?
- Methodological Answer : Disclose all funding sources and potential conflicts of interest. Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human cell-line use. Use plagiarism detection software (e.g., iThenticate) and ensure raw data are archived for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
